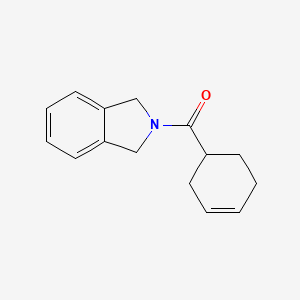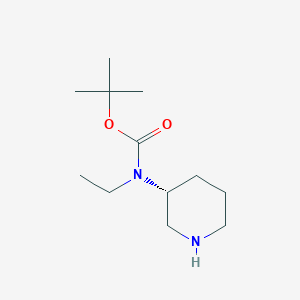
1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazol ring attached to a urea group and a methoxyphenethyl group. It also contains a fluorobenzylthio group attached to the thiadiazol ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available literature, it is part of a series of compounds synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .科学的研究の応用
Photodegradation Studies
The photodegradation of a compound closely related to 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea was studied, focusing on the chemical behavior of 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea under light exposure. The research detailed the isolation and characterization of photoproducts, including their crystal structures, revealing insights into the S-to-N benzyl migration and sulfur-oxygen substitution reactions during the photodegradation process (Moorman, Findak, & Ku, 1985).
Zinc Phthalocyanine Derivatives
Investigations into zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units explored their potential in photodynamic therapy for cancer treatment. The synthesized compounds exhibited significant photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, positioning them as promising Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Insights
Research into the synthesis and crystal structure analysis of derivatives of 1,3,4-thiadiazole has provided valuable insights into their molecular frameworks and potential applications. Studies have described the preparation and characterization of compounds such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, elucidating their crystal packing and intermolecular interactions, which contribute to the understanding of their chemical and physical properties (Banu et al., 2013).
Biological Activity Studies
A series of Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and their biological activities assessed. The focus was on the DNA protective ability against oxidative mixtures and antimicrobial activity against specific pathogens. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy applications (Gür et al., 2020).
Urease Inhibition and Antioxidant Activities
Research into 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives has shown these compounds to possess urease inhibition, antioxidant, and antibacterial activities. Some compounds outperformed standard drugs in urease inhibition tests, while others demonstrated potent antioxidant activity, indicating their therapeutic potential (Hanif et al., 2012).
特性
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-26-15-8-6-13(7-9-15)10-11-21-17(25)22-18-23-24-19(28-18)27-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSIKFEYSTECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)




![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
